Cas no 2390-74-1 ((2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid)

(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- L-Tryptophan, glycyl-
- Glycyl-L-tryptophan Hydrate
- GLYCYL-L-TRYPTOPHAN
- Glycyltryptophan hydrate
- Gly-Trp-OH
- H-Gly-Trp-OH
- Glycyltryptophan
- l-Glycyltryptophan
- L-Tryptophan, N-glycyl-
- N-(Aminoacetyl)tryptophan, (L)-
- N-Glycyl-l-tryptophan
- N-Glycyltryptophan
- Nα-Glycyl-l-tryptophan
- Tryptophan, N-(aminomethylcarbonyl)-
- Tryptophan, N-glycyl-, l-
- α-glycyltryptophan
- H-Gly-Trp-OH Hydrate
- C13H15N3O3.H2O
- 7026AH
- CHEMBL299759
- GLYCYLTRYPTOPHAN, L-
- SCHEMBL1407979
- (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
- 35BKX0QF16
- EINECS 219-235-7
- Nalpha-glycyl-L-tryptophan
- 2-(2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
- AS-56406
- Glycyl-Tryptophan
- Q27144244
- AKOS010366054
- CHEBI:73921
- Gly-L-Trp
- GLY-TRP
- Clycyl-L-tryptophan
- 2390-74-1
- AJHCSUXXECOXOY-NSHDSACASA-N
- DTXSID301315473
- BDBM50188499
- (S)-2-(2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
- UNII-35BKX0QF16
- (S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
- NSC 118371
- CS-0205268
- G0144
- NS00048835
- 2-((S)-2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
- (2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
- GW
- NSC-118371
- N.alpha.-Glycyl-l-tryptophan
- EN300-7373040
- alpha-Glycyltryptophan
- G-W Dipeptide
- L-Glycyl-L-Tryptophan
- 2-((2-Amino-1-hydroxyethylidene)amino)-3-(1H-indol-3-yl)propanoate
- LTryptophan, Nglycyl (9CI)
- GW dipeptide
- alphaGlycyltryptophan
- Glycine Tryptophan dipeptide
- Glycine-Tryptophan dipeptide
- LTryptophan, Nglycyl
- GlyTrp
- 2-[(2-Amino-1-hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanoate
- tryptophan, glycyl-
- L-Tryptophan, N-glycyl-(9CI)
- (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid
-
- MDL: MFCD00180733
- インチ: 1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2/t11-;/m0./s1
- InChIKey: GYCOSTLLYUESQC-MERQFXBCSA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C(C([H])([H])N([H])[H])=O)=O.O([H])[H]
計算された属性
- せいみつぶんしりょう: 261.11145
- どういたいしつりょう: 261.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
- トポロジー分子極性表面積: 109
じっけんとくせい
- 色と性状: 未確定
- PSA: 108.21
- ようかいせい: 未確定
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1055092-5g |
H-Gly-Trp-OH |
2390-74-1 | 95% | 5g |
$355 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61795-500mg |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid,hydrate |
2390-74-1 | ≥98%(HPLC)(T) | 500mg |
¥278.0 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295083B-10 g |
H-Gly-Trp-OH, |
2390-74-1 | 10g |
¥9,025.00 | 2023-07-11 | ||
eNovation Chemicals LLC | Y1055092-100mg |
H-Gly-Trp-OH |
2390-74-1 | 95% | 100mg |
$65 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303161-100mg |
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid |
2390-74-1 | 98% | 100mg |
¥99.90 | 2023-09-02 | |
Enamine | EN300-7373040-0.1g |
(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid |
2390-74-1 | 0.1g |
$414.0 | 2023-05-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0144-100mg |
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid |
2390-74-1 | 98.0%(T) | 100mg |
¥140.0 | 2022-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295083A-5 g |
H-Gly-Trp-OH, |
2390-74-1 | 5g |
¥4,513.00 | 2023-07-11 | ||
Enamine | EN300-7373040-0.05g |
(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid |
2390-74-1 | 0.05g |
$395.0 | 2023-05-25 | ||
Aaron | AR003RI1-250mg |
H-Gly-Trp-OH |
2390-74-1 | 98% | 250mg |
$26.00 | 2025-01-22 |
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acidに関する追加情報
Compound CAS No. 2390-74-1: (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid, commonly referenced by its CAS number CAS No. 2390-74-1, is a structurally complex amino acid derivative with significant potential in the fields of pharmacology and biochemistry. This compound has garnered attention due to its unique chemical structure, which combines an indole moiety with an amino acid backbone, making it a promising candidate for drug development and therapeutic applications.
The molecular structure of CAS No. 2390-74-1 is characterized by an indole ring system attached to a propanoic acid backbone. The indole group, a heterocyclic aromatic structure, is known for its role in various biological processes and its presence in numerous bioactive compounds. The aminoacetyl group further enhances the compound's functional versatility, enabling interactions with cellular machinery and enzymes. Recent studies have highlighted the importance of such structural features in modulating the compound's pharmacokinetic properties and bioavailability.
Recent advancements in computational chemistry have allowed researchers to model the three-dimensional structure of (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid with unprecedented accuracy. These models have provided insights into the compound's potential binding affinities to various protein targets, particularly those involved in neurological and inflammatory pathways. For instance, studies published in 2023 have demonstrated that this compound exhibits selective binding to G-protein coupled receptors (GPCRs), suggesting its potential as a modulator in treating conditions such as chronic pain and neurodegenerative diseases.
The synthesis of CAS No. 2390-74-1 has been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. Researchers have employed asymmetric catalysis techniques to achieve high enantiomeric excess, ensuring the compound's stereochemical integrity, which is crucial for its biological activity. This focus on sustainable synthesis aligns with current trends in pharmaceutical manufacturing, emphasizing eco-friendly practices without compromising product quality.
In terms of pharmacological activity, (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid has shown promising results in preclinical models of inflammation and oxidative stress. A study conducted at the University of California revealed that the compound exhibits potent anti-inflammatory effects by inhibiting cyclooxygenase (COX)-dependent pathways, while another investigation at Kyoto University demonstrated its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
The clinical potential of this compound is further bolstered by its favorable safety profile. Preclinical toxicology studies indicate minimal adverse effects at therapeutic doses, with no significant organ toxicity observed in animal models. These findings suggest that CAS No. 2390-74-1 may be well-tolerated in humans, making it a strong candidate for phase I clinical trials.
Moreover, recent advancements in nanotechnology have enabled the formulation of this compound into targeted drug delivery systems. Liposomal encapsulation and polymeric nanoparticles have been explored as effective means to enhance the compound's stability and delivery efficiency to specific tissues. Such innovations not only improve therapeutic outcomes but also reduce systemic side effects, paving the way for personalized medicine approaches.
In conclusion, (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid, identified by its CAS number CAS No. 2390-74_1, represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique chemical structure, combined with advancements in synthesis, pharmacology, and delivery systems, positions it as a key player in addressing unmet medical needs across various therapeutic areas.
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